3-Hydroxy-2-ureido-butyric acid

Description

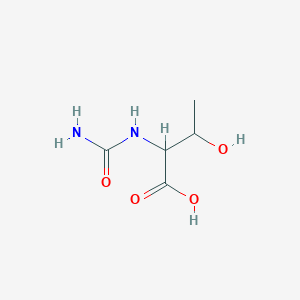

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(carbamoylamino)-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O4/c1-2(8)3(4(9)10)7-5(6)11/h2-3,8H,1H3,(H,9,10)(H3,6,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNXAWFLEXAACH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-2-ureido-butyric Acid: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-ureido-butyric acid, also known as N-carbamoyl-DL-threonine, is a carbamoylated derivative of the essential amino acid L-threonine.[1] Carbamoylation is a non-enzymatic post-translational modification that can occur in biological systems, particularly under conditions of elevated urea concentrations, such as in uremia. This modification can alter the structure and function of amino acids and proteins.[2] The study of this compound and other carbamoylated amino acids is crucial for understanding their potential roles in both physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological context of this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a butyric acid backbone with a hydroxyl group at the third carbon and a ureido group at the second carbon. This structure results in two chiral centers, leading to four possible stereoisomers.

Chemical Identifiers

-

IUPAC Name: 2-(Carbamoylamino)-3-hydroxybutanoic acid[1]

-

CAS Number: 122331-32-2[1]

-

Molecular Formula: C₅H₁₀N₂O₄[1]

-

Molecular Weight: 162.14 g/mol [1]

Physicochemical Properties

Quantitative experimental data for this compound is limited. The following table summarizes available computed data from PubChem and experimental data for the parent amino acid, L-threonine, for comparative purposes.

| Property | This compound (Computed) | L-Threonine (Experimental) |

| Molecular Weight ( g/mol ) | 162.14[1] | 119.12[3] |

| XLogP3 | -1.5[1] | -2.9[3] |

| Topological Polar Surface Area (Ų) | 113[1] | 83.6[3] |

| Melting Point (°C) | Not Available | 256 (decomposes)[3] |

| Aqueous Solubility (g/L) | Not Available | 97[3] |

| pKa₁ (α-carboxyl) | Not Available | 2.09[4][5] |

| pKa₂ (α-amino) | Not Available | 9.10[4][5] |

Experimental Protocols

Synthesis of N-Carbamoyl-DL-threonine

While a specific detailed protocol for the synthesis of this compound was not found in the available literature, a general method for the synthesis of N-carbamoyl-α-amino acids involves the reaction of the corresponding amino acid with an isocyanate or a cyanate salt. For instance, the synthesis of N-carbamoyl-L-threonine derivatives has been achieved using appropriately blocked isocyanates derived from threonine.[6] A general laboratory-scale synthesis can be conceptualized as follows:

Materials:

-

DL-Threonine

-

Potassium cyanate (KOCN)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol

Procedure:

-

Dissolve DL-Threonine in a specific volume of distilled water.

-

Add a molar excess of potassium cyanate to the solution and stir at a controlled temperature (e.g., room temperature or slightly elevated).

-

Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography).

-

Upon completion, carefully acidify the reaction mixture with hydrochloric acid to precipitate the N-carbamoyl-DL-threonine.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol mixture) to obtain the purified this compound.

Enzymatic Hydrolysis of N-Carbamoyl-amino Acids

The ureido bond of N-carbamoyl-amino acids can be enzymatically hydrolyzed by N-carbamoyl-L-amino-acid hydrolases (EC 3.5.1.87).[7] This process yields the corresponding amino acid, ammonia, and carbon dioxide. A general protocol to assess this enzymatic activity is outlined below.

Materials:

-

This compound (substrate)

-

N-carbamoyl-L-amino-acid hydrolase

-

Phosphate buffer (e.g., pH 7.0)

-

Analytical method for product quantification (e.g., HPLC)

Procedure:

-

Prepare a stock solution of this compound in the phosphate buffer.

-

Prepare a solution of the N-carbamoyl-L-amino-acid hydrolase in the same buffer.

-

Initiate the reaction by adding a specific volume of the enzyme solution to the substrate solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

-

At specific time intervals, withdraw aliquots of the reaction mixture and stop the enzymatic reaction (e.g., by adding a strong acid or by heat inactivation).

-

Analyze the samples to quantify the amount of threonine produced, which corresponds to the enzymatic activity.

Below is a conceptual workflow for the enzymatic hydrolysis experiment.

Caption: Conceptual workflow for the enzymatic hydrolysis of this compound.

Biological Context and Signaling Pathways

The biological significance of this compound is primarily understood through its role as a carbamoylated amino acid and its connection to threonine metabolism.

Metabolic Pathway: Biosynthesis of Threonylcarbamoyladenosine (t⁶A)

This compound (as N-carbamoyl-threonine) is an intermediate in the universal biosynthesis pathway of N6-threonylcarbamoyladenosine (t⁶A), a modified nucleoside found at position 37 of many tRNAs, adjacent to the anticodon.[8][9][10] This modification is crucial for maintaining translational fidelity.

The biosynthesis of t⁶A involves a series of enzymatic reactions. In bacteria, the process is initiated by the enzyme TsaC, which catalyzes the ATP-dependent carboxylation of L-threonine to form N-carboxy-L-threonine. This is followed by the formation of L-threonylcarbamoyl-adenylate (TC-AMP), an activated intermediate.[8] The threonylcarbamoyl moiety is then transferred to adenosine at position 37 of the tRNA.

The following diagram illustrates a simplified representation of the initial steps in the t⁶A biosynthesis pathway involving N-carbamoyl-threonine.

Caption: Simplified pathway of t⁶A biosynthesis highlighting the role of N-carbamoyl-threonine.

Potential Signaling Roles

While specific signaling pathways directly initiated by this compound have not been extensively elucidated, the structural components of the molecule suggest potential interactions with cellular signaling cascades. The ureido group, capable of forming hydrogen bonds, could allow the molecule to interact with various enzymes and receptors.[11]

Furthermore, the butyric acid backbone links it to the well-studied short-chain fatty acids (SCFAs). Butyrate, for instance, is known to be an inhibitor of histone deacetylases (HDACs) and can modulate gene expression. It also interacts with G-protein coupled receptors (GPCRs). Some studies have shown that butyric acid can sensitize cells to apoptosis through the activation of multiple signal transduction pathways, including the p38 MAP kinase pathway.[12] The structural similarity of this compound to butyrate suggests that it may have analogous, albeit likely modified, effects on these signaling pathways.

The following diagram illustrates a hypothetical signaling cascade based on the known actions of butyrate, which may be relevant for this compound.

Caption: Hypothetical signaling pathways potentially influenced by this compound.

Conclusion

This compound is a molecule of interest at the intersection of amino acid metabolism and post-translational modifications. While comprehensive experimental data on its physicochemical properties and specific biological functions are still emerging, its established role as an intermediate in the universal t⁶A tRNA modification pathway underscores its fundamental importance in cellular processes. Further research into the synthesis, properties, and specific signaling roles of this compound is warranted to fully understand its impact on health and disease, and to explore its potential as a biomarker or therapeutic target.

References

- 1. This compound | C5H10N2O4 | CID 3146918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ch27 pKa and pI values [chem.ucalgary.ca]

- 5. peptideweb.com [peptideweb.com]

- 6. Synthesis properties of the naturally occurring N-[(9-beta-D-ribofuranosylpurin-6-yl)-N-methylcarbamoyl]-L-threonine (mt-6A) and other related synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diversity of the biosynthesis pathway for threonylcarbamoyladenosine (t6A), a universal modification of tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of N-(purin-6-ylcarbamoyl)-L-threonine riboside. Incorporation of L-threonine in vivo into modified nucleoside of transfer ribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis of N-(purin-6-ylcarbamoyl)-l-threonine riboside. Incorporation of l-threonine in vivo into modified nucleoside of transfer ribonucleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism of N-(purin-6-ylcarbamoyl)-L-threonine riboside in rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Butyric acid sensitizes Vero cells to ricin-induced apoptosis via accelerated activation of multiple signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Hydroxy-2-ureido-butyric acid

This technical guide provides a comprehensive overview of 3-Hydroxy-2-ureido-butyric acid, including its chemical identity, physicochemical properties, metabolic context, and potential analytical methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.

Chemical Identity

IUPAC Name: 2-(carbamoylamino)-3-hydroxybutanoic acid[1][2]

Synonyms:

-

879552-80-4 (CAS Number)[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂O₄ | PubChem[1][2] |

| Molecular Weight | 162.14 g/mol | PubChem[1][2] |

| XLogP3 | -1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 4 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 162.06405680 Da | PubChem[1] |

| Monoisotopic Mass | 162.06405680 Da | PubChem[1] |

| Topological Polar Surface Area | 113 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

| Complexity | 170 | PubChem[1] |

Metabolic Context and Signaling Pathways

This compound is a carbamoylated derivative of the amino acid threonine.[3] Carbamoylation is a non-enzymatic post-translational modification that can occur in biological systems, particularly under conditions of elevated urea concentrations, such as in uremia.[3] The metabolic fate of this compound is likely linked to the catabolism of N-carbamoyl amino acids.

A plausible metabolic pathway involves the hydrolysis of the ureido group by an N-carbamoyl-L-amino-acid hydrolase. This enzymatic reaction would yield L-threonine, ammonia, and carbon dioxide.[4] The resulting L-threonine can then enter its established catabolic pathways.

Below is a diagram illustrating the proposed catabolic pathway of this compound.

Proposed catabolic pathway of this compound.

Experimental Protocols

Synthesis

A general approach for the synthesis of this compound would involve the carbamoylation of 3-hydroxy-2-aminobutanoic acid (a diastereomer of threonine). This can be achieved by reacting the amino acid with a source of isocyanic acid, such as potassium isocyanate, under controlled pH conditions.

Hypothetical Synthesis Workflow:

A general workflow for the synthesis of this compound.

Analytical Methods

The analysis and quantification of this compound in biological matrices or as a pure compound would likely employ a combination of chromatographic and spectroscopic techniques.

4.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules in complex mixtures.

-

Sample Preparation: Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

-

Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization efficiency.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode would be suitable for this acidic molecule. Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring the transition from the precursor ion (M-H)⁻ to a specific product ion.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used, but would require derivatization to increase the volatility of the analyte.

-

Derivatization: Silylation of the hydroxyl and carboxylic acid groups, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Chromatography: Separation on a capillary column suitable for polar compounds.

-

Mass Spectrometry: Electron ionization (EI) would generate a characteristic fragmentation pattern for identification and quantification.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the synthesized compound. The spectra would provide information about the chemical environment of each proton and carbon atom in the molecule, confirming the presence of the ureido, hydroxyl, and butyric acid moieties.

This guide provides a foundational understanding of this compound. Further experimental work is required to establish detailed and validated protocols for its synthesis and analysis, as well as to fully elucidate its biological roles.

References

A Technical Guide to 3-Hydroxy-2-ureido-butyric Acid: Synthesis, Discovery, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-2-ureido-butyric acid, a carbamoylated amino acid derivative of threonine. The discovery of this molecule is intrinsically linked to the pathophysiology of uremia, where non-enzymatic carbamoylation of amino acids and proteins occurs due to elevated urea levels. This document details the known physicochemical properties, outlines a representative synthetic approach, and discusses the biological implications and potential metabolic pathways of this compound. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates the available information and provides context based on the broader class of N-carbamoyl amino acids.

Introduction and Discovery

This compound, also known as N-carbamoyl-dl-threonine, is a derivative of the essential amino acid L-threonine. Its discovery is not the result of a targeted synthetic effort but rather of investigations into the biochemical consequences of uremia, a condition characterized by the accumulation of urea and other waste products in the blood due to renal failure.[1]

In uremic patients, high concentrations of urea lead to a spontaneous, non-enzymatic post-translational modification known as carbamoylation.[2][3][4][5] Urea exists in equilibrium with ammonium cyanate, which in turn provides isocyanic acid. This highly reactive isocyanic acid readily modifies free amino groups on proteins and amino acids, including the α-amino group of threonine, to form carbamoyl derivatives.[2][3][5] The formation of this compound is therefore a consequence of this pathological process. These carbamoylated amino acids (C-AAs) are considered uremic toxins and can interfere with protein synthesis and other metabolic reactions, contributing to the malnutrition often seen in uremia.[2][3]

Physicochemical and Spectroscopic Data

Quantitative experimental data for this compound is sparse. The following tables summarize computed data from chemical databases and reported spectroscopic information.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₀N₂O₄ | [6] |

| Molecular Weight | 162.14 g/mol | [6] |

| CAS Number | 122331-32-2 | [6] |

| IUPAC Name | 2-(carbamoylamino)-3-hydroxybutanoic acid | PubChem |

| InChI Key | JDNXAWFLEXAACH-UHFFFAOYSA-N | [1] |

| XLogP3 | -1.5 | PubChem |

| Hydrogen Bond Donors | 4 | PubChem |

| Hydrogen Bond Acceptors | 5 | PubChem |

Table 2: Spectroscopic Data

| Technique | Data Points | Source |

|---|---|---|

| ¹H NMR (600 MHz, H₂O) | Chemical shifts observed at δ (ppm): 1.20 (d), 2.31 (dd), 2.41 (dd), 4.13-4.19 (m) | BenchChem |

| Mass Spectrometry | Expected Molecular Ion Peak (m/z): ~162.14 | [1] |

| Infrared (IR) Spectroscopy | Expected Key Vibrational Bands: Broad O-H stretch, N-H stretches, strong C=O stretches, C-N stretches, C-O stretches. | BenchChem |

Synthesis and Experimental Protocols

General Synthesis of N-Carbamoyl Amino Acids

Caption: General workflow for the synthesis of N-carbamoyl amino acids.

Representative Experimental Protocol: Carbamoylation of L-Threonine

This protocol is a representative example based on general methods for amino acid carbamoylation and should be adapted and optimized.

-

Dissolution: Dissolve L-Threonine (1.0 eq) in deionized water. Adjust the pH of the solution to approximately 8.0-8.5 using a suitable base (e.g., NaOH solution). The slightly alkaline pH is crucial to ensure the amino group is sufficiently nucleophilic while minimizing side reactions.

-

Reaction: In a separate vessel, dissolve potassium cyanate (KOCN, 1.1 eq) in deionized water. Add the potassium cyanate solution dropwise to the stirring L-Threonine solution at room temperature.

-

Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to observe the consumption of the starting material and the formation of the product. The reaction is typically allowed to proceed for several hours.

-

Acidification: Upon completion, carefully acidify the reaction mixture to a pH of approximately 2-3 with a strong acid (e.g., HCl). This step protonates the carboxylic acid group of the product, aiding in its isolation.

-

Isolation and Purification: The product may precipitate upon acidification or can be isolated by extraction with an appropriate organic solvent (e.g., ethyl acetate). Further purification can be achieved through recrystallization from a suitable solvent system (e.g., water/ethanol) to yield pure this compound.

Biological Role and Signaling Pathways

The primary biological context for this compound is its role as a uremic toxin. The process of carbamoylation has significant downstream pathological consequences.

Pathophysiology of Carbamoylation in Uremia

In chronic kidney disease, the accumulation of urea drives the formation of isocyanic acid, leading to the carbamoylation of numerous biological molecules. This non-enzymatic modification alters the structure and function of proteins and amino acids.[2][4][7] Carbamoylated proteins can elicit immune responses, contribute to atherosclerosis, and have altered enzymatic activity.[7][8] Carbamoylated free amino acids, such as this compound, can interfere with normal amino acid metabolism and protein synthesis, exacerbating the protein-energy wasting and malnutrition common in uremic patients.[3][8]

Caption: Carbamoylation pathway and its consequences in uremia.

Potential Metabolic Fate

The metabolic fate of this compound has not been experimentally elucidated in detail. However, a plausible pathway involves the enzymatic hydrolysis of the ureido group. An N-carbamoyl-L-amino-acid hydrolase could catalyze the cleavage of the ureido linkage to yield 3-hydroxy-2-amino-butyric acid (a threonine derivative) and carbamate, which would then spontaneously decompose into ammonia and carbon dioxide.[1] Alternatively, the hydroxyl group could be a site for modification, such as oxidation by a dehydrogenase to form 2-ureido-3-oxo-butyric acid.[1]

In the context of biosynthesis of more complex molecules, an activated form of N-carbamoyl-threonine, L-threonylcarbamoyl-AMP (TC-AMP), is known as a key intermediate in the formation of N6-threonylcarbamoyladenosine (t⁶A), a universal tRNA modification.[1][9]

Conclusion and Future Directions

This compound is a chemically defined molecule whose significance is primarily understood through its formation in the pathological state of uremia. While its physicochemical properties can be computed and its structure confirmed by standard analytical techniques, a significant gap exists in the literature regarding its specific, quantitative biological activity and detailed synthetic protocols.

Future research should focus on:

-

Developing and publishing a robust, high-yield synthetic protocol to make the compound more accessible for research.

-

Performing quantitative biological assays to understand its specific effects on cellular pathways, enzyme activities, and protein synthesis.

-

Utilizing metabolomics and isotopic labeling studies to confirm its metabolic fate in vivo.

-

Investigating its potential as a biomarker for the severity or progression of uremia and its associated complications.

Addressing these areas will provide the detailed characterization necessary for this molecule to be fully understood and potentially targeted in a therapeutic context for patients with chronic kidney disease.

References

- 1. This compound | High Purity RUO [benchchem.com]

- 2. The search for the uremic toxin: the case for carbamoylation of amino acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbamoylation of amino acids and proteins in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein carbamylation in kidney disease: pathogenesis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Carbamylation of proteins--mechanism, causes and consequences] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Protein Carbamylation in Kidney Disease: Pathogenesis and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. L-Threonylcarbamoyladenylate | C15H21N6O11P | CID 56835784 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological Significance of 3-Hydroxy-2-ureido-butyric acid: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-ureido-butyric acid, also known as N-carbamoyl-DL-threonine, is a carbamoylated derivative of the essential amino acid L-threonine. While direct and extensive research on this specific molecule is limited, its structural components and the nature of carbamoylation provide a strong basis for understanding its potential biological significance. This technical guide synthesizes the current understanding of this compound, drawing from the broader knowledge of carbamoylated amino acids, threonine metabolism, and the physiological effects of related butyric acid compounds. This document outlines its potential roles in metabolic regulation, its formation, and its relevance in pathological states such as uremia. Furthermore, it provides detailed experimental protocols and analytical methodologies for its study, aiming to equip researchers with the necessary tools to further investigate this intriguing molecule.

Introduction

This compound (PubChem CID: 3146918) is an organic compound with the molecular formula C₅H₁₀N₂O₄ and a molecular weight of 162.14 g/mol .[1][2] Its structure is characterized by a butyric acid backbone with a hydroxyl group at the third carbon and a ureido group at the second carbon. This molecule is fundamentally a product of the carbamoylation of threonine.

Carbamoylation is a non-enzymatic post-translational modification where isocyanic acid, a dissociation product of urea, reacts with free amino groups on amino acids and proteins.[3][4] This process is of particular interest in conditions of high urea concentration, such as chronic kidney disease and uremia.[4] The addition of the ureido group can alter the structure, charge, and function of the parent molecule, potentially interfering with metabolic pathways and protein synthesis.[3][4]

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing experimental protocols, including solvent selection for extraction and chromatographic separation.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀N₂O₄ | [1][2] |

| Molecular Weight | 162.14 g/mol | [1][2] |

| IUPAC Name | 2-(carbamoylamino)-3-hydroxybutanoic acid | [1] |

| Synonyms | N-carbamoyl-dl-threonine, 2-ureido-3-hydroxybutyric acid | [1] |

| XLogP3 | -1.5 | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 162.06405680 Da | [1] |

| Topological Polar Surface Area | 113 Ų | [1] |

Biological Significance and Potential Signaling Pathways

Direct evidence for the biological activity of this compound is not yet well-established. However, based on its structure and the known effects of related molecules, several potential roles and signaling pathway interactions can be hypothesized.

Role in Metabolic Regulation

As a carbamoylated amino acid, this compound is intrinsically linked to amino acid metabolism. The carbamoylation of threonine may divert it from its normal metabolic pathways, which include protein synthesis and degradation into various intermediates. Carbamoylated amino acids have been shown to interfere with protein synthesis and transamination reactions.[3]

Furthermore, the butyric acid component of the molecule suggests potential interactions with pathways regulated by short-chain fatty acids. Butyric acid is known to have anti-inflammatory effects, in part through the suppression of NF-κB activation, and it can also influence cellular processes by inhibiting histone deacetylases (HDACs).[5] While it is unknown if this compound possesses similar activities, this remains a key area for future investigation.

Formation and Catabolism

This compound is formed through the carbamoylation of threonine. In vivo, this is most likely to occur non-enzymatically in environments with high urea concentrations. The proposed formation and hypothetical catabolic pathways are depicted in the following diagram.

References

- 1. This compound | C5H10N2O4 | CID 3146918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | High Purity RUO [benchchem.com]

- 4. Carbamoylation of amino acids and proteins in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Involvement of 3-Hydroxy-2-ureido-butyric Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of 3-Hydroxy-2-ureido-butyric acid, a molecule at the intersection of amino acid metabolism and post-translational modifications. While a dedicated metabolic pathway for this compound is not yet fully elucidated in scientific literature, this paper will explore its likely metabolic origins, its relationship to established pathways, its potential pathological significance, and the analytical methodologies relevant to its study.

Chemical Profile and Structure

This compound, with the molecular formula C5H10N2O4, is structurally a carbamoylated derivative of the amino acid L-threonine.[1][2][3] Its structure features a butyric acid backbone with a hydroxyl group at the third carbon and a ureido group at the second carbon. The definitive identification of this compound is achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) to determine the arrangement of protons and Mass Spectrometry (MS) to validate its molecular weight.[1]

Hypothesized Metabolic Origin: A Link to Carbamoylation

The presence of the ureido group strongly suggests that this compound is formed through a process called carbamoylation. This non-enzymatic post-translational modification involves the reaction of isocyanic acid, a dissociation product of urea, with free amino groups of amino acids and proteins.[1] This process is of particular interest in the context of uremia, a condition characterized by high levels of urea in the blood.[1] In such conditions, the increased concentration of isocyanic acid can lead to the carbamoylation of various molecules, including amino acids like L-threonine, giving rise to compounds such as this compound.[1]

Caption: Proposed formation of this compound.

Metabolic Context: Insights from Related Pathways

To understand the potential metabolic significance of this compound, it is crucial to examine the well-established pathways of structurally similar molecules: 3-hydroxybutyrate and butyric acid.

3-Hydroxybutyrate Metabolism (Ketogenesis and Ketolysis)

3-hydroxybutyrate (3-HB) is a key ketone body, synthesized in the liver from the breakdown of fatty acids, particularly during periods of fasting, prolonged exercise, or a ketogenic diet.[4][5] It serves as a vital alternative energy source for tissues like the brain, heart, and skeletal muscle when glucose is scarce.[4][6]

Ketogenesis Pathway:

Caption: Simplified overview of the Ketogenesis pathway.

Butyrate Metabolism

Butyric acid, a short-chain fatty acid (SCFA), is primarily produced in the colon by the bacterial fermentation of dietary fibers.[7] It is a major energy source for colonocytes and has been shown to have anti-inflammatory and immunomodulatory properties.[8][9][10] Butyrate can be absorbed into the systemic circulation and metabolized in the liver.[8]

Butyrate Production and Utilization:

Caption: Production and fate of butyrate in the body.

Potential Pathological and Therapeutic Significance

Given its likely formation under conditions of high urea, this compound could serve as a biomarker for uremia and other disorders associated with impaired nitrogen metabolism. The accumulation of carbamoylated proteins and amino acids can lead to altered protein function and cellular metabolism.[1]

Conversely, compounds containing a ureido group have been investigated for their anticancer properties.[1] The structural similarity to butyric acid, known for its role in inducing apoptosis in cancer cells, suggests that this compound could be a candidate for further investigation in oncology research.[1]

Analytical Methodologies

The quantification of this compound and related metabolites in biological matrices is crucial for understanding their physiological roles. While specific protocols for this compound are not widely published, methods for analyzing similar compounds like 3-hydroxybutyric acid are well-established.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC): A common technique for the separation, identification, and quantification of individual components in a mixture.[1] For polar compounds like 3-hydroxybutyric acid, reversed-phase HPLC with a C18 column is often employed.[1][11]

-

Sample Preparation: Plasma samples are typically deproteinized, often using an acid like perchloric acid, followed by centrifugation.

-

Derivatization: To enhance detection, particularly for fluorescence-based methods, a derivatizing agent can be used. For example, D-3-hydroxybutyric acid can be reacted with (2S)-2-amino-3-methyl-1-[4-(7-nitro-benzo-2,1,3-oxadiazol-4-yl)-piperazin-1-yl]-butan-1-one (NBD-PZ-Val) in the presence of a coupling agent.[11]

-

Chromatographic Separation: A C18 analytical column is commonly used with a gradient elution program, for instance, using a mixture of aqueous trifluoroacetic acid and methanol.[11]

-

Detection: Detection can be achieved using a UV detector or, for higher sensitivity and specificity, a fluorescence detector if a fluorescent derivative has been formed.[11][12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry.[1] It is highly effective for quantifying metabolites in complex biological samples like plasma and urine.[1][13]

-

Chromatography: Reversed-phase liquid chromatography is typically used.[1]

-

Mass Spectrometry: The mass spectrometer is often operated in negative Multiple Reaction Monitoring (MRM) mode.[1] The precursor ion for the analyte is selected in the first stage of mass analysis, fragmented, and a specific fragment ion is monitored in the second stage.[1]

-

Internal Standards: Isotopically labeled internal standards are frequently used to ensure high accuracy and precision by correcting for variations during sample preparation and analysis.[1]

Quantitative Data for Analytical Methods

| Parameter | HPLC Method for D-3-hydroxybutyric acid[11] | LC-MS/MS Method for 3-hydroxybutyric acid[13] |

| Linearity (r²) | >0.999 | Not specified |

| Linear Range | 20 to 500 µmol/L | 0.1 to 10.0 µg/mL |

| Limit of Detection (LOD) | 7.7 µmol/L | 0.017 µg/mL |

| Limit of Quantitation (LOQ) | 25.8 µmol/L | 0.045 µg/mL |

| Intra-run Imprecision (CVs) | < 5.5% | Not specified |

| Inter-run Imprecision (CVs) | < 5.8% | Not specified |

| Analytical Recovery | 96.3% - 103% | Not specified |

Conclusion and Future Directions

While a specific metabolic pathway for this compound remains to be fully characterized, its chemical structure provides strong clues to its metabolic origins and potential biological significance. It is likely a product of the carbamoylation of a threonine-like precursor, a process that is heightened in pathological states such as uremia. Its structural similarity to the well-studied metabolites 3-hydroxybutyrate and butyric acid suggests potential roles in energy metabolism, cellular signaling, and disease processes.

Future research should focus on:

-

Elucidating the precise biosynthetic and degradation pathways of this compound.

-

Quantifying its levels in various physiological and pathological states to establish its utility as a biomarker.

-

Investigating its specific biological functions , including its potential as a signaling molecule and its effects on cellular processes like apoptosis and inflammation.

The development of targeted analytical methods will be paramount to advancing our understanding of this intriguing molecule and its role in human health and disease.

References

- 1. This compound | High Purity RUO [benchchem.com]

- 2. This compound | C5H10N2O4 | CID 3146918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PathWhiz [smpdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. dovepress.com [dovepress.com]

- 10. mdpi.com [mdpi.com]

- 11. HPLC determination of D-3-hydroxybutyric acid by derivatization with a benzofurazan reagent and fluorescent detection: application in the analysis of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN103728389A - Method for determining butyric acid and sodium butyrate by HPLC (High Performance Liquid Chromatography) - Google Patents [patents.google.com]

- 13. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxy-2-ureido-butyric acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-ureido-butyric acid, also known as N-carbamoyl-dl-threonine, is a carbamoylated derivative of the amino acid threonine. Carbamoylation is a post-translational modification that can occur non-enzymatically, particularly in conditions of elevated urea concentrations such as uremia, where isocyanic acid reacts with free amino groups of amino acids and proteins. This modification can alter the structure and function of biomolecules. The study of N-carbamoyl-α-amino acids also has implications for prebiotic chemistry, as they have been proposed as potential precursors to peptides on early Earth. This technical guide provides a comprehensive overview of the known physicochemical properties, analytical methodologies, and potential biological relevance of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C5H10N2O4 | PubChem |

| Molecular Weight | 162.14 g/mol | PubChem |

| IUPAC Name | 2-(carbamoylamino)-3-hydroxybutanoic acid | PubChem |

| Synonyms | N-carbamoyl-dl-threonine, this compound | PubChem |

| CAS Number | 122331-32-2 | Benchchem, ChemicalBook, Santa Cruz Biotechnology |

| XLogP3 | -1.5 | PubChem |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 162.06405680 Da | PubChem |

| Topological Polar Surface Area | 113 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| Complexity | 170 | PubChem |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in publicly available literature. However, based on general principles for the synthesis and characterization of N-carbamoyl amino acids, the following methodologies can be proposed.

Synthesis of N-carbamoyl-dl-threonine

A common method for the synthesis of N-carbamoyl amino acids involves the reaction of the corresponding amino acid with a source of isocyanate.

Materials:

-

dl-Threonine

-

Potassium isocyanate (KOCN) or Urea

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve dl-threonine in deionized water.

-

Add a molar excess of potassium isocyanate to the solution.

-

Adjust the pH of the reaction mixture to approximately 8-9 and maintain this pH while stirring at a controlled temperature (e.g., 50°C) for several hours.

-

Monitor the reaction progress using a suitable analytical technique such as thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture with HCl to a pH of approximately 2-3 to precipitate the N-carbamoyl-dl-threonine.

-

Collect the precipitate by filtration and wash with cold deionized water.

-

Recrystallize the crude product from a water/ethanol mixture to obtain purified this compound.

Purification

Purification of the synthesized compound is crucial to remove unreacted starting materials and byproducts.

Procedure:

-

The crude product is collected via filtration.

-

Recrystallization is performed using a suitable solvent system, such as a mixture of water and ethanol. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly to form crystals.

-

The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Structural Analysis

A combination of spectroscopic techniques is employed for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environment in the molecule, confirming the presence of the methyl, alpha- and beta-protons of the threonine backbone, as well as the protons of the ureido and hydroxyl groups.

-

¹³C NMR: To identify the number and types of carbon atoms, including the carbonyl carbons of the carboxylic acid and ureido groups.

-

-

Mass Spectrometry (MS):

-

To determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Tandem mass spectrometry (MS/MS) can be employed to analyze fragmentation patterns, providing further structural information.

-

-

Infrared (IR) Spectroscopy:

-

To identify the presence of key functional groups. Expected characteristic absorption bands include O-H stretching from the hydroxyl and carboxylic acid groups, N-H stretching from the ureido group, and C=O stretching from the carboxylic acid and ureido moieties.

-

Visualizations

Proposed Metabolic Pathway

While specific signaling pathways involving this compound are not well-defined, a likely metabolic fate is the hydrolysis of the ureido group by N-carbamoyl-L-amino-acid hydrolases (carbamoylases). These enzymes catalyze the conversion of N-carbamoyl-L-amino acids into the corresponding L-amino acid, ammonia, and carbon dioxide.

Caption: Proposed enzymatic hydrolysis of this compound.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: General experimental workflow for synthesis and analysis.

Biological Significance

The presence of a ureido group on an amino acid can modulate its interaction with enzymes and influence cellular pathways. Carbamoylated amino acids have been shown to potentially interfere with protein synthesis and other metabolic reactions. The enzymatic degradation of N-carbamoyl-amino acids is carried out by a class of enzymes known as carbamoylases, which are of interest for their applications in the kinetic resolution of racemic amino acid mixtures. While the specific biological roles of this compound are not yet fully elucidated, its structure as a modified amino acid suggests potential involvement in metabolic regulation and signaling, warranting further investigation.

An In-depth Technical Guide to the Carbamoylation of Amino Acids and 3-Hydroxy-2-ureido-butyric acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamoylation is a non-enzymatic post-translational modification of proteins and amino acids that has significant implications in health and disease. This technical guide provides a comprehensive overview of the mechanisms of carbamoylation, its biological consequences, and the analytical methods used for its detection and quantification. A special focus is placed on 3-Hydroxy-2-ureido-butyric acid, a carbamoylated derivative of threonine. This document includes detailed experimental protocols and quantitative data to serve as a valuable resource for researchers in the field.

Introduction to Carbamoylation

Carbamoylation is the chemical modification of free amino groups in biological molecules by isocyanic acid.[1][2] This non-enzymatic process primarily targets the N-terminal α-amino groups of proteins and the ε-amino groups of lysine residues, leading to the formation of carbamoyl-lysine, also known as homocitrulline.[3][4] Carbamoylation can also occur on other amino acids, such as arginine and cysteine.[3] The accumulation of carbamoylated proteins can alter their structure, charge, and function, and has been implicated in the pathophysiology of various diseases, including cardiovascular disease, chronic kidney disease (CKD), and rheumatoid arthritis.[5][6]

Mechanisms of Carbamoylation

There are two primary pathways for the generation of isocyanic acid in vivo, leading to carbamoylation: the urea-driven pathway and the myeloperoxidase (MPO)-catalyzed pathway.

Urea-Driven Carbamoylation

In aqueous solutions, urea is in equilibrium with ammonium cyanate, which can dissociate to form isocyanic acid.[7] This process is accelerated at elevated temperatures and alkaline pH.[8] In conditions of high urea concentration, such as in patients with chronic kidney disease, the increased level of isocyanic acid leads to a higher rate of protein and amino acid carbamoylation.[2][9]

Myeloperoxidase (MPO)-Catalyzed Carbamoylation

Myeloperoxidase, an enzyme released by neutrophils and monocytes at sites of inflammation, can catalyze the oxidation of thiocyanate (SCN⁻), derived from diet and smoking, to generate isocyanic acid.[3][10] This pathway links inflammation and smoking to increased carbamylation, contributing to the pathology of inflammatory diseases like atherosclerosis.[11]

Biological Consequences of Carbamoylation

The addition of a carbamoyl group neutralizes the positive charge of amino groups, which can lead to significant alterations in protein structure and function.[4] Carbamoylated proteins can exhibit altered enzymatic activity, modified protein-protein interactions, and increased susceptibility to aggregation.[1] These molecular changes can manifest in various pathological conditions.

-

Cardiovascular Disease: Carbamoylation of low-density lipoprotein (LDL) and high-density lipoprotein (HDL) is associated with atherosclerosis. Carbamylated LDL (cLDL) shows increased uptake by macrophages, contributing to foam cell formation.[3]

-

Chronic Kidney Disease (CKD): Elevated urea levels in CKD patients lead to widespread protein carbamoylation, which is linked to increased cardiovascular morbidity and mortality.[9][12] Homocitrulline is a recognized biomarker for monitoring protein carbamylation in CKD.[2]

-

Inflammation and Autoimmunity: The MPO-catalyzed pathway is prominent in inflammatory conditions. Carbamoylated proteins can be immunogenic, leading to the production of autoantibodies in diseases like rheumatoid arthritis.[10]

Analytical Methods for Carbamoylation

Several analytical techniques are employed to detect and quantify carbamoylated amino acids and proteins.

Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of specific carbamoylation sites on proteins and for measuring levels of carbamoylated amino acids like homocitrulline in biological fluids.[5][13]

Immunoassays

Enzyme-linked immunosorbent assays (ELISA) and Western blotting using antibodies specific for carbamylated epitopes, such as homocitrulline, are widely used for the detection and quantification of total carbamylated proteins.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to study the structural changes in proteins induced by carbamoylation and to identify the specific sites of modification.[14]

References

- 1. nwlifescience.com [nwlifescience.com]

- 2. researchgate.net [researchgate.net]

- 3. assaygenie.com [assaygenie.com]

- 4. researchgate.net [researchgate.net]

- 5. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abcam.cn [abcam.cn]

- 7. Urea - Wikipedia [en.wikipedia.org]

- 8. Protein carbamylation: in vivo modification or in vitro artefact? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Homocitrulline as marker of protein carbamylation in hemodialyzed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Derivatization-assisted LC-MS/MS method for simultaneous quantification of endogenous gamma-hydroxybutyric acid and its metabolic precursors and products in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | High Purity RUO [benchchem.com]

- 12. Homocitrulline: a new marker for differentiating acute from chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of Homocitrulline, A Carbamylation-derived Product, in Serum and Tissues by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Site-specific detection and characterization of ubiquitin carbamylation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 3-Hydroxy-2-ureido-butyric acid

Introduction

3-Hydroxy-2-ureido-butyric acid is a carbamoylated derivative of the amino acid L-threonine, positioning it at the intersection of amino acid metabolism and post-translational modifications.[1] Accurate and sensitive detection of this metabolite is crucial for researchers in drug development and various scientific fields to understand its physiological roles and potential as a biomarker. While specific, validated analytical methods for this compound are not extensively documented in publicly available literature, established methods for structurally similar polar metabolites, particularly hydroxy acids, provide a strong foundation for developing a robust analytical protocol.

This document outlines a recommended analytical approach using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its specificity and sensitivity in complex biological matrices.[1] The provided protocols are based on established methodologies for related compounds and serve as a comprehensive guide for researchers to adapt and validate for the specific analysis of this compound.

Principle of the Method

The analytical method involves the extraction of this compound from a biological matrix, followed by separation using reversed-phase liquid chromatography and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. The use of an isotopically labeled internal standard is recommended to ensure high accuracy and precision by correcting for variations during sample preparation and analysis.[1]

Key Analytical Techniques

Several analytical techniques can be employed for the characterization and quantification of this compound:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in complex mixtures due to its high sensitivity, selectivity, and specificity.[1][2] The method combines the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.

-

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: HPLC can be used for the separation and quantification of this compound.[1] Derivatization of the analyte may be necessary to introduce a chromophore or fluorophore for sensitive detection.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also suitable for the analysis of hydroxy acids, although it typically requires derivatization to increase the volatility of the analyte.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation and confirmation of this compound.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to validate the presence of key functional groups within the molecule.[1]

Experimental Workflow

The overall experimental workflow for the analysis of this compound in a biological sample, such as plasma or urine, is depicted below.

Caption: A generalized workflow for the analysis of this compound.

Sample Preparation Protocol (Plasma)

This protocol is a general guideline and may require optimization for specific applications.

1. Materials and Reagents:

-

Plasma samples

-

This compound analytical standard

-

Isotopically labeled this compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

2. Procedure:

-

Thaw plasma samples on ice.

-

Spike 100 µL of plasma with an appropriate amount of the internal standard solution.

-

Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Caption: A detailed workflow for plasma sample preparation.

LC-MS/MS Protocol

The following are suggested starting conditions for the development of an LC-MS/MS method for this compound. Optimization will be necessary.

Liquid Chromatography Conditions:

| Parameter | Suggested Condition |

| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B, hold, and re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Suggested Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp. | 500°C |

| Capillary Voltage | 3.5 kV |

| MRM Transitions | To be determined by infusing a standard solution of this compound and its internal standard. |

Quantitative Data Summary (Hypothetical Example)

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound, based on data for similar analytes.[2][4]

| Parameter | Expected Performance |

| Linearity (R²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | To be determined (expected in the low ng/mL range) |

| Intra-run Precision (CV%) | < 15% |

| Inter-run Precision (CV%) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Signaling Pathway and Logical Relationships

The analysis of this compound is significant in the context of amino acid metabolism and post-translational modifications. The following diagram illustrates the logical relationship of its formation.

Caption: Metabolic context of this compound formation.

Conclusion

The analytical methods and protocols detailed in this document provide a robust starting point for the reliable quantification of this compound in biological matrices. The recommended LC-MS/MS approach offers the necessary sensitivity and selectivity for demanding research and development applications. Researchers should perform in-house validation of the chosen method to ensure it meets the specific requirements of their studies.

References

- 1. This compound | High Purity RUO [benchchem.com]

- 2. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC determination of D-3-hydroxybutyric acid by derivatization with a benzofurazan reagent and fluorescent detection: application in the analysis of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

Application Note: Quantitative Analysis of 3-Hydroxy-2-ureido-butyric acid in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-hydroxy-2-ureido-butyric acid in human plasma. Due to the polar nature of this compound, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation. Sample preparation is achieved through a straightforward protein precipitation procedure. The method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this metabolite in a biological matrix.

Introduction

This compound (MW: 162.14 g/mol ) is a polar metabolite whose characterization and quantification are of interest in various biomedical research areas.[1][2] Its structure, featuring a carboxylic acid, a hydroxyl group, and a ureido group, presents a challenge for retention on traditional reversed-phase liquid chromatography columns. Hydrophilic Interaction Liquid Chromatography (HILIC) offers a robust alternative for the analysis of such polar compounds.[3][4][5] This document provides a comprehensive protocol for the analysis of this compound in human plasma using a HILIC-based LC-MS/MS method.

Experimental Protocols

Sample Preparation

A simple protein precipitation is utilized for the extraction of this compound from human plasma.

Materials:

-

Human plasma samples

-

Internal Standard (IS) working solution (e.g., isotopically labeled this compound, if available, or a related labeled hydroxy acid)

-

Acetonitrile (LC-MS grade), chilled at -20°C

-

Microcentrifuge tubes (1.5 mL)

-

Microcentrifuge capable of >12,000 x g

-

Autosampler vials with inserts

Procedure:

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Add 400 µL of chilled acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system capable of binary gradients.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) is recommended for optimal separation of polar metabolites.

-

Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient Program:

| Time (min) | %A | %B |

| 0.0 | 5 | 95 |

| 1.0 | 5 | 95 |

| 5.0 | 50 | 50 |

| 5.1 | 95 | 5 |

| 7.0 | 95 | 5 |

| 7.1 | 5 | 95 |

| 10.0 | 5 | 95 |

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Spray Voltage: -4500 V

-

Temperature: 500°C

-

Collision Gas: Nitrogen

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| This compound | 161.1 | 117.1 | 100 | -15 |

| Internal Standard | - | - | 100 | - |

(Note: The precursor ion for this compound is the [M-H]⁻ ion. The product ion is predicted based on the neutral loss of CO₂ (-44 Da). These values should be optimized empirically on the specific mass spectrometer being used.)

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on typical values for similar assays.[6]

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity (r²) | >0.99 |

| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL |

| Upper Limit of Quantification (ULOQ) | 10 µg/mL |

| Intra-run Precision (%CV) | <15% |

| Inter-run Precision (%CV) | <15% |

| Accuracy (% bias) | ±15% |

| Recovery | 85-115% |

Table 2: Example Calibration Curve Data

| Concentration (µg/mL) | Analyte/IS Peak Area Ratio |

| 0.05 | 0.012 |

| 0.1 | 0.025 |

| 0.5 | 0.120 |

| 1.0 | 0.245 |

| 2.5 | 0.610 |

| 5.0 | 1.230 |

| 10.0 | 2.450 |

Mandatory Visualizations

Caption: Experimental workflow for this compound analysis.

Caption: Key parameters for LC-MS/MS method validation.

References

- 1. This compound | High Purity RUO [benchchem.com]

- 2. This compound | C5H10N2O4 | CID 3146918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

Application Note: Quantitative Analysis of 3-Hydroxy-2-ureido-butyric acid in Biological Matrices using GC-MS

Introduction

3-Hydroxy-2-ureido-butyric acid is a metabolite of interest in various biomedical research areas. Its accurate quantification in biological samples such as plasma, urine, or cell culture media is crucial for understanding its physiological and pathological roles. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature and low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative suitable for GC-MS analysis. This application note outlines a comprehensive protocol for the extraction, derivatization, and quantitative analysis of this compound from biological matrices.

Principle

The method involves the extraction of this compound from the biological matrix, followed by a chemical derivatization step to increase its volatility. The derivatized analyte is then separated on a gas chromatographic column and detected by a mass spectrometer. Quantification is achieved by using a stable isotope-labeled internal standard and generating a calibration curve. Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity.

Experimental Protocols

1. Materials and Reagents

-

Solvents: Ethyl acetate, Methanol, Acetonitrile (HPLC or GC grade)

-

Reagents: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Pyridine, Hydrochloric acid (HCl)

-

Internal Standard: A stable isotope-labeled version of this compound (if available) or a structurally similar compound.

-

Gases: Helium (carrier gas, 99.999% purity)

2. Sample Preparation (from Urine)

-

Thaw frozen urine samples to room temperature and vortex for 15 seconds.

-

Centrifuge the samples at 13,000 rpm for 10 minutes to pellet any particulate matter.

-

Transfer 100 µL of the supernatant to a clean glass tube.

-

Add 10 µL of the internal standard solution.

-

Acidify the sample by adding 5 µL of 6N HCl.[1]

-

Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate and vortexing for 1 minute.

-

Centrifuge at 3,000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new glass tube.

-

Repeat the extraction step once more and combine the organic layers.

-

Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization

-

To the dried extract, add 50 µL of MSTFA and 50 µL of pyridine.

-

Alternatively, for some organic acids, a reagent like Regisil RC-2 (BSTFA) can be used.[1] For samples with low expected analyte concentrations, 50 μL of the derivatizing agent is a common starting point.[1]

-

Cap the tube tightly and vortex for 10 seconds.

-

Incubate the reaction mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.[2]

-

Cool the tube to room temperature.

-

Transfer the derivatized sample to a GC-MS autosampler vial with a micro-insert.

4. GC-MS Analysis

The following are typical starting parameters that should be optimized for the specific instrument and analyte.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B GC System (or equivalent) |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Oven Program | Initial: 80°C, hold for 2 minRamp 1: 10°C/min to 200°CRamp 2: 20°C/min to 300°C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |

5. Data Analysis and Quantification

-

Full Scan Analysis: Initially, run the derivatized standard in full scan mode to identify the retention time and the characteristic mass fragments of the this compound derivative.

-

SIM Mode: For quantitative analysis, select at least three characteristic ions (a quantifier and two qualifiers) for the analyte and the internal standard.

-

Calibration Curve: Prepare a series of calibration standards of known concentrations of this compound and a fixed concentration of the internal standard. Process these standards using the same extraction and derivatization procedure as the samples.

-

Quantification: Plot the ratio of the peak area of the analyte's quantifier ion to the peak area of the internal standard's quantifier ion against the concentration of the analyte. Perform a linear regression to obtain the calibration curve. The concentration of the analyte in the unknown samples can then be calculated from this curve.

Quantitative Data for Similar Analytes

The following tables summarize quantitative data from GC-MS analyses of other hydroxy acids, which can serve as a reference for expected performance.

Table 1: Performance Characteristics for GC-MS Analysis of Various Hydroxy Acids

| Analyte | Matrix | Derivatization Reagent | Linearity Range | LOD (µg/L) | LOQ (µg/L) | Reference |

| 3-Hydroxybutyric Acid | Chemical Mixture | Methyl Esterification | 0.4 - 160.67 g/L | - | - | [3] |

| Various Hydroxy Acids | Wine | PFBBr | up to 3 or 12 mg/L | 0.5 - 29 | - | [2] |

| 3,4-Dihydroxybutyric Acid | Serum | MSTFA | - | < 0.3 mg/L | < 1 mg/L | [4][5] |

| 2,4-Dihydroxybutyric Acid | Serum | MSTFA | - | < 0.3 mg/L | < 1 mg/L | [4][5] |

PFBBr: 2,3,4,5,6-pentafluorobenzyl bromide

Table 2: Endogenous Concentrations of Similar Analytes in Human Samples [4][5]

| Analyte | Serum Concentration (mg/L) | Urine Concentration (mg/L) |

| 3,4-Dihydroxybutyric Acid | < 0.13 - 2.59 | 1.88 - 122 |

| 2,4-Dihydroxybutyric Acid | < 0.12 - 1.38 | 0.72 - 26.2 |

Visualizations

Caption: Workflow for GC-MS analysis of this compound.

References

- 1. gcms.cz [gcms.cz]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Phase I metabolites (organic acids) of gamma-hydroxybutyric acid-validated quantification using GC-MS and description of endogenous concentration ranges - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Hydroxy-2-ureido-butyric acid in Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3-Hydroxy-2-ureido-butyric acid, also known as N-carbamoyl-DL-threonine, is a carbamoylated derivative of the essential amino acid L-threonine.[1][2] Carbamoylation is a post-translational modification that can alter the structure and function of amino acids and proteins.[1] While specific research on the cellular effects of this compound is limited, its structural similarity to butyric acid and 3-hydroxybutyrate, along with its nature as a carbamoylated amino acid, suggests potential roles in regulating cell proliferation, apoptosis, and key signaling pathways.

Butyric acid, a short-chain fatty acid, is known to be a histone deacetylase (HDAC) inhibitor and can modulate signaling pathways such as NF-κB and AMP-activated protein kinase (AMPK), thereby influencing inflammation and cell metabolism. Carbamoylated amino acids have been shown to interfere with protein synthesis and other metabolic processes.[3][4] These application notes provide a summary of the current understanding and proposed protocols for investigating the biological activity of this compound in a cell culture setting.

Product Information

| Property | Value | Reference |

| IUPAC Name | 2-(carbamoylamino)-3-hydroxybutanoic acid | [2] |

| Synonyms | N-carbamoyl-DL-threonine | [2] |

| CAS Number | 122331-32-2 | [5] |

| Molecular Formula | C₅H₁₀N₂O₄ | [5] |

| Molecular Weight | 162.14 g/mol | [5] |

Proposed Applications and Experimental Designs

Based on the known functions of structurally related compounds, the following areas of investigation are proposed for this compound.

Effects on Cell Viability and Proliferation

Butyric acid exhibits dose-dependent effects on cell proliferation, sometimes stimulating it at low concentrations and inhibiting it at higher concentrations.[6] It is hypothesized that this compound may have similar effects.

Experimental Protocol: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[7]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions in complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated control wells.

-

Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Induction of Apoptosis

High concentrations of butyric acid are known to induce apoptosis in various cell lines.[8][9] The potential of this compound to induce programmed cell death can be investigated.

Experimental Protocol: Apoptosis Detection using Annexin V Staining

This protocol is based on standard Annexin V apoptosis detection methods.[10][11]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the cell viability protocol. Incubate for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Investigation of Signaling Pathways

Butyric acid is a well-known HDAC inhibitor. The ureido group in this compound may influence its interaction with HDACs.

Experimental Protocol: In-Cell HDAC Activity Assay

This protocol is a general guideline for commercially available fluorescent or luminescent HDAC activity assay kits.[12][13][14][15][16]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

HDAC inhibitor (e.g., Trichostatin A) as a positive control

-

Commercial HDAC Activity Assay Kit (follow manufacturer's instructions)

-

Luminometer or fluorometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound and controls as described previously.

-

Assay Reagent Addition: Follow the specific kit instructions for the addition of the cell-permeable HDAC substrate and developer reagent. This typically involves a simple "add-mix-read" protocol.

-

Incubation: Incubate the plate for the time specified in the kit protocol to allow for substrate deacetylation.

-

Data Acquisition: Measure the luminescence or fluorescence using a plate reader. A decrease in signal compared to the untreated control indicates HDAC inhibition.

Butyric acid has been shown to suppress the NF-κB signaling pathway, which is a key regulator of inflammation.[9]

Experimental Protocol: Western Blot for NF-κB (p65) Translocation

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

LPS or TNF-α (as an NF-κB activator)

-

Nuclear and Cytoplasmic Extraction Kit

-

BCA Protein Assay Kit

-

SDS-PAGE gels, transfer apparatus, and membranes

-

Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat cells with this compound for a specified time, followed by stimulation with LPS or TNF-α for 30-60 minutes.

-

Fractionation: Isolate nuclear and cytoplasmic fractions using a commercial kit.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate.

-

-

Analysis: Compare the levels of p65 in the nuclear and cytoplasmic fractions. A decrease in nuclear p65 in treated cells compared to stimulated controls suggests inhibition of the NF-κB pathway.